molecular formula C31H46O4 B14447177 4-(Octyloxy)phenyl 4-(decyloxy)benzoate CAS No. 76563-19-4

4-(Octyloxy)phenyl 4-(decyloxy)benzoate

Katalognummer: B14447177
CAS-Nummer: 76563-19-4
Molekulargewicht: 482.7 g/mol
InChI-Schlüssel: XFWVAMYMZVCVCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Octyloxy)phenyl 4-(decyloxy)benzoate is an organic compound with the molecular formula C31H46O4 . It is a member of the ester family, specifically a benzoate ester, characterized by the presence of an octyloxy group attached to a phenyl ring and a decyloxy group attached to a benzoate moiety. This compound is known for its applications in various fields, including materials science and liquid crystal technology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-(decyloxy)benzoate typically involves the esterification of 4-(Octyloxy)phenol with 4-(Decyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Octyloxy)phenyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(Octyloxy)phenol and 4-(Decyloxy)benzoic acid.

    Oxidation: The phenyl ring can undergo oxidation reactions, although these are less common due to the stability of the aromatic system.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products

    Hydrolysis: 4-(Octyloxy)phenol and 4-(Decyloxy)benzoic acid.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

    Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(Octyloxy)phenyl 4-(decyloxy)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Octyloxy)phenyl 4-(decyloxy)benzoate in its applications, particularly in liquid crystal technology, involves its ability to align and form ordered structures under specific conditions. The molecular interactions between the octyloxy and decyloxy groups and the aromatic rings facilitate the formation of liquid crystalline phases, which are crucial for the compound’s functionality in display technologies and other applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Octyloxy)phenyl 4-(decyloxy)benzoate is unique due to its specific combination of octyloxy and decyloxy groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications in liquid crystal technology, where precise molecular alignment and stability are essential.

Eigenschaften

CAS-Nummer

76563-19-4

Molekularformel

C31H46O4

Molekulargewicht

482.7 g/mol

IUPAC-Name

(4-octoxyphenyl) 4-decoxybenzoate

InChI

InChI=1S/C31H46O4/c1-3-5-7-9-11-12-14-16-25-33-28-19-17-27(18-20-28)31(32)35-30-23-21-29(22-24-30)34-26-15-13-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3

InChI-Schlüssel

XFWVAMYMZVCVCC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.